![molecular formula C18H15N3 B12604381 4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine CAS No. 651032-85-8](/img/structure/B12604381.png)
4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine is a complex organic compound that belongs to the family of bipyridines. This compound is characterized by the presence of a methyl group and a pyridinyl-ethenyl group attached to a bipyridine core. Bipyridines are known for their ability to form stable complexes with various metals, making them valuable in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2,2’-bipyridine and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 4-methyl-2,2’-bipyridine is reacted with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Purification: The crude product is purified by recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the bipyridine core are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of oxidized bipyridine derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Applications De Recherche Scientifique
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s photophysical properties also enable it to act as a fluorescent probe, allowing for the visualization of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate
- 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene quaternary salts
Uniqueness
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct photophysical and coordination properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and fluorescence characteristics.
Propriétés
Numéro CAS |
651032-85-8 |
|---|---|
Formule moléculaire |
C18H15N3 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-(4-methylpyridin-2-yl)-4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C18H15N3/c1-14-4-10-20-17(12-14)18-13-16(7-11-21-18)3-2-15-5-8-19-9-6-15/h2-13H,1H3 |
Clé InChI |
SSOOQRBZAWBHPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)

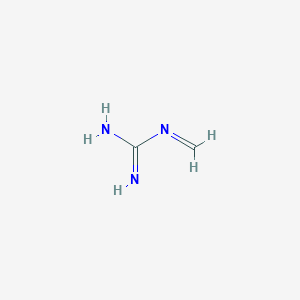
![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)
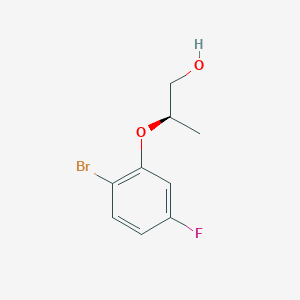
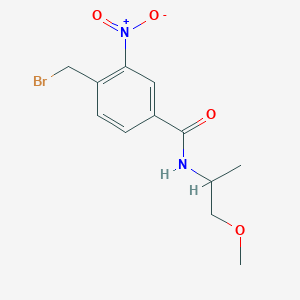
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)
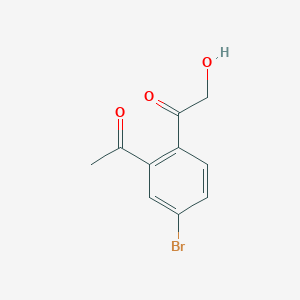
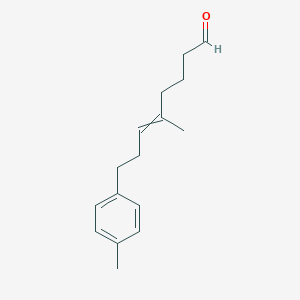

propanedinitrile](/img/structure/B12604363.png)

![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
